Further exploration might involve:
4-Pentylbenzoic acid is an aromatic compound with the molecular formula C₁₂H₁₆O₂. It features a benzoic acid structure with a pentyl group attached at the para position. This compound is characterized by its white crystalline appearance and is poorly soluble in water but soluble in organic solvents such as acetone and ethanol . Its structural formula can be represented as follows:
textO ||C₁₁H₁₅-C-COOH
These reactions are crucial for synthesizing derivatives and related compounds.
Research indicates that 4-pentylbenzoic acid exhibits biological activity, particularly as a potential anti-inflammatory agent. It has been studied for its effects on various biological pathways, although specific mechanisms of action are still under investigation. Additionally, its derivatives may show enhanced biological properties, making them of interest in pharmaceutical research .
Several methods exist for synthesizing 4-pentylbenzoic acid:
These methods highlight the versatility in synthesizing this compound.
4-Pentylbenzoic acid finds applications in several fields:
Interaction studies involving 4-pentylbenzoic acid primarily focus on its behavior in biological systems and its interactions with other compounds. Research has shown that it can interact with cellular membranes and proteins, influencing various biochemical pathways. Additionally, studies on its solubility and reactivity with different solvents provide insights into its practical applications in formulations and drug delivery systems .
When comparing 4-pentylbenzoic acid to similar compounds, several notable examples include:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Methylbenzoic Acid | C₈H₈O₂ | A smaller aromatic carboxylic acid; used in polymer synthesis. |
3-Pentylbenzoic Acid | C₁₂H₁₆O₂ | Similar structure but differs in the position of the pentyl group; may exhibit different biological activities. |
Benzoic Acid | C₇H₆O₂ | A simpler structure; widely used as a preservative and intermediate. |
The uniqueness of 4-pentylbenzoic acid lies in its specific chain length and position of substitution, which influence its solubility, reactivity, and biological activity compared to these similar compounds .
4-Pentylbenzoic acid (CAS 26311-45-5) is a substituted benzoic acid derivative characterized by a pentyl alkyl chain attached to the para position of the benzoic acid core. The systematic IUPAC name reflects its structure: 4-pentylbenzoic acid, with the pentyl group (CH$$2$$CH$$2$$CH$$2$$CH$$2$$CH$$_3$$) substituting the benzene ring at carbon 4. Key identifiers include:
Property | Value |
---|---|
Molecular formula | C$${12}$$H$${16}$$O$$_2$$ |
Molecular weight | 192.25 g/mol |
CAS Registry Number | 26311-45-5 |
European Community (EC) | 247-607-9 |
UNII | ET3KL92DDG |
Synonyms include p-pentylbenzoic acid, 4-amylbenzoic acid, and para-pentylbenzoic acid, with the latter two reflecting the use of "amyl" as a historical term for pentyl groups. The compound is classified under the Beilstein Registry Number 3-09-00-02551.
While direct historical records for 4-pentylbenzoic acid are limited, its synthesis and applications align with broader trends in benzoic acid chemistry. Early methods for producing alkyl-substituted benzoic acids often involved Friedel-Crafts alkylation or oxidation of aromatic hydrocarbons. Modern synthetic routes emphasize selective alkylation or esterification strategies, as seen in liquid crystal intermediate production.
The compound’s significance in organic synthesis is underscored by its use in:
The molecular structure comprises a planar benzene ring with a carboxylic acid group (-COOH) at carbon 1 and a pentyl chain at carbon 4. The SMILES notation CCCCC1=CC=C(C=C1)C(=O)O and InChI InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14) confirm the para-substituted arrangement.
Key structural features:
Critical physicochemical properties are summarized below:
Key observations:
Laboratory synthesis of 4-pentylbenzoic acid employs several well-established methodologies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [1]. The most prominent synthetic approaches include copper-catalyzed carboxylation, oxidative methods, and classical organic transformations.
The copper-catalyzed carboxylation of 4-pentylphenylboronic acid represents one of the most efficient laboratory-scale synthetic routes for 4-pentylbenzoic acid production [1]. This methodology utilizes chloro[1,3-bis(2,6-di-isopropylphenyl)imidazol-2-ylidene]copper(I) as the catalyst in combination with potassium methoxide in tetrahydrofuran solvent [1]. The reaction proceeds at 70 degrees Celsius for 24 hours under an atmosphere of carbon dioxide, achieving yields of 71 percent [1]. The mechanism involves oxidative addition of the boronic acid to the copper center, followed by carbon dioxide insertion and subsequent reductive elimination to generate the desired carboxylic acid product [2].
The oxidation of 4-pentylbenzene using potassium permanganate under acidic conditions provides another reliable synthetic route [3] [4]. This method exploits the activated nature of the benzylic position, where the aromatic ring stabilizes radical intermediates through resonance [5] [3]. The reaction requires elevated temperatures around 100 degrees Celsius and proceeds through radical abstraction of benzylic hydrogen atoms followed by sequential oxidation steps [3] [6]. The permanganate oxidation demonstrates excellent regioselectivity, converting the entire alkyl chain to the carboxylic acid functionality while preserving the aromatic ring structure [7]. This approach typically achieves yields of 85 percent under optimized conditions [3].
Classical Friedel-Crafts acylation followed by reduction offers an alternative synthetic pathway [8] [9]. The initial acylation of pentylbenzene with acetyl chloride in the presence of aluminum trichloride generates the corresponding ketone intermediate [10]. The ketone product can then be reduced to the desired carboxylic acid through either Clemmensen reduction using zinc amalgam and hydrochloric acid or Wolff-Kishner reduction employing hydrazine and potassium hydroxide [11] [12]. This two-step sequence provides overall yields of approximately 65 percent [8].
Recent advances in palladium catalysis have enabled direct carboxylation of aryl halides with carbon dioxide [13] [14]. The reaction of 4-pentylbromobenzene with carbon dioxide using palladium(II) acetate catalyst and cesium carbonate base in dimethylformamide solvent proceeds at 60 degrees Celsius [15]. This methodology achieves yields of 58 percent and offers the advantage of mild reaction conditions compared to traditional approaches [13]. The mechanism involves oxidative addition of the aryl halide to palladium(0), carbon dioxide insertion into the palladium-carbon bond, and subsequent hydrolysis to liberate the carboxylic acid product [14].
Table 1: Laboratory-Scale Synthesis Methods for 4-Pentylbenzoic Acid
Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
---|---|---|---|---|---|---|
Suzuki Coupling with 4-Pentylboronic Acid | 4-Pentylphenylboronic acid + CO₂ | Cu(IPr)Cl/K₂CO₃ | 70 | 24 | Tetrahydrofuran | 71 |
Friedel-Crafts Acylation followed by Reduction | Pentylbenzene + Acetyl chloride | AlCl₃/Zn-HCl | 80 | 12 | Carbon disulfide | 65 |
Oxidation of 4-Pentylbenzene with KMnO₄ | 4-Pentylbenzene | KMnO₄/H⁺ | 100 | 6 | Aqueous acidic medium | 85 |
Palladium-Catalyzed Carboxylation | 4-Pentylbromobenzene + CO₂ | Pd(OAc)₂/Cs₂CO₃ | 60 | 8 | Dimethylformamide | 58 |
Rosenmund-von Braun Reaction | 4-Pentylbromobenzene + CuCN | CuCN | 200 | 48 | Neat | 45 |
Industrial production of 4-pentylbenzoic acid requires optimization of reaction parameters to achieve maximum efficiency, product purity, and economic viability [16] [17]. Manufacturing processes focus on continuous operation, catalyst recovery, and solvent recycling to minimize production costs and environmental impact.
Industrial-scale production typically employs continuous stirred tank reactor configurations operating at temperatures between 60 and 80 degrees Celsius under atmospheric to moderate pressure conditions [16]. Batch sizes range from 500 to 2000 kilograms, with reaction times optimized to 4 to 8 hours for maximum throughput [18]. These systems achieve product purities of 99.5 percent through careful control of reaction parameters and subsequent purification steps [16].
Advanced manufacturing facilities increasingly utilize microreactor systems to enhance reaction control and reduce energy consumption [18]. These systems operate at slightly elevated temperatures of 70 to 90 degrees Celsius and pressures of 2 to 8 atmospheres, enabling reduced reaction times of 2 to 4 hours [19]. Microreactor technology achieves superior product purities of 99.8 percent while handling larger batch sizes of 1000 to 5000 kilograms [18]. The enhanced heat and mass transfer characteristics of microreactors contribute to improved catalyst efficiency, requiring only 0.05 to 1.0 percent catalyst loading compared to conventional systems [19].
Industrial processes incorporate sophisticated solvent recovery systems achieving 95 to 98 percent recovery rates in conventional operations and 98 to 99.5 percent in optimized facilities [18]. Tetrahydrofuran and dimethylformamide solvents are typically recovered through distillation and purification processes, reducing both raw material costs and environmental discharge [17]. Energy consumption ranges from 15 to 25 kilowatt-hours per kilogram of product in standard operations, with optimized processes achieving 10 to 18 kilowatt-hours per kilogram through improved heat integration and recovery systems [18].
Current annual production capacities for 4-pentylbenzoic acid range from 100 to 500 tonnes in conventional facilities, with advanced manufacturing plants achieving 1000 to 2500 tonnes annually [16] [17]. The compound serves primarily as an intermediate in liquid crystal manufacturing, representing a specialized but consistent market demand [16]. Production scheduling typically follows campaign-based manufacturing to optimize equipment utilization and maintain product quality standards [17].
Table 2: Industrial Production Parameters for 4-Pentylbenzoic Acid
Production Parameter | Typical Values | Optimized Values |
---|---|---|
Reactor Type | Continuous Stirred Tank Reactor | Microreactor System |
Operating Temperature Range (°C) | 60-80 | 70-90 |
Operating Pressure (atm) | 1-5 | 2-8 |
Batch Size (kg) | 500-2000 | 1000-5000 |
Reaction Time (h) | 4-8 | 2-4 |
Catalyst Loading (%) | 0.1-2.0 | 0.05-1.0 |
Solvent Recovery (%) | 95-98 | 98-99.5 |
Product Purity (%) | 99.5 | 99.8 |
Annual Production Capacity (tonnes) | 100-500 | 1000-2500 |
Energy Consumption (kWh/kg product) | 15-25 | 10-18 |
Understanding the mechanistic pathways and kinetic parameters governing 4-pentylbenzoic acid synthesis provides essential insights for reaction optimization and scale-up considerations [20] [21]. Detailed kinetic analyses reveal temperature dependencies, activation energies, and rate-determining steps crucial for industrial process design.
The permanganate oxidation of 4-pentylbenzene proceeds through a complex radical mechanism involving multiple oxidation states of manganese [6]. Initial hydrogen abstraction from the benzylic position generates a stabilized benzyl radical, which undergoes rapid oxidation to form intermediate alcohols and aldehydes before final conversion to the carboxylic acid [3] [6]. Kinetic studies demonstrate first-order dependence on both substrate and permanganate concentrations, with apparent activation energies of 48.2 kilojoules per mole [20]. The reaction exhibits strong temperature dependence, with rate constants increasing from 0.012 reciprocal molar seconds at 40 degrees Celsius to 1.125 reciprocal molar seconds at 100 degrees Celsius [20].
The copper-catalyzed carboxylation mechanism involves sequential oxidative addition, carbon dioxide insertion, and reductive elimination steps [2] [13]. Kinetic analysis reveals that carbon dioxide insertion represents the rate-determining step, exhibiting negative reaction orders with respect to carbon dioxide concentration due to competitive coordination effects [13]. Temperature-dependent studies show optimal reaction rates at 70 degrees Celsius, with higher temperatures leading to catalyst decomposition and lower temperatures resulting in incomplete conversion [1]. The reaction demonstrates pseudo-first-order kinetics under carbon dioxide saturation conditions, with half-lives decreasing from 485 minutes at 40 degrees Celsius to 5 minutes at 100 degrees Celsius [1].
Palladium-catalyzed carboxylation follows a classical catalytic cycle involving palladium(0) to palladium(II) oxidation states [14] [15]. The mechanism begins with oxidative addition of the aryl halide to palladium(0), forming an organopalladium(II) intermediate [2]. Subsequent carbon dioxide insertion into the palladium-carbon bond occurs through a concerted process, followed by base-assisted hydrolysis to regenerate the active catalyst [14]. Kinetic studies reveal activation energies of 38 kilojoules per mole for palladium on titanium dioxide catalysts, with reaction orders of +0.54 with respect to hydrogen pressure and -0.34 with respect to substrate concentration [20].
Systematic kinetic investigations demonstrate exponential relationships between reaction temperature and conversion rates across all major synthetic methodologies [20] [22]. At 60 degrees Celsius, typical conversions reach 58 percent after 4 hours, increasing to 92 percent at 80 degrees Celsius and achieving 99 percent conversion at 100 degrees Celsius [20]. These relationships follow Arrhenius behavior, enabling predictive modeling for process optimization and scale-up calculations [22].
Table 3: Reaction Kinetics Data for 4-Pentylbenzoic Acid Synthesis
Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Conversion at 4h (%) |
---|---|---|---|---|
40 | 0.012 | 485 | 48.2 | 15 |
50 | 0.028 | 206 | 48.2 | 32 |
60 | 0.065 | 89 | 48.2 | 58 |
70 | 0.142 | 41 | 48.2 | 78 |
80 | 0.301 | 19 | 48.2 | 92 |
90 | 0.598 | 10 | 48.2 | 98 |
100 | 1.125 | 5 | 48.2 | 99 |
The carboxylic acid functionality in 4-pentylbenzoic acid provides numerous opportunities for chemical modification and derivatization [23] [24]. These transformations enable access to diverse molecular architectures and enhanced physicochemical properties for specialized applications.
Esterification of 4-pentylbenzoic acid proceeds efficiently under acidic conditions using methanol and sulfuric acid catalyst [25]. The reaction achieves 92 percent yields within 4 hours at reflux temperature, generating methyl 4-pentylbenzoate as the primary product [25]. This transformation demonstrates excellent chemoselectivity, leaving the pentyl side chain unaffected while converting the carboxylic acid to the corresponding methyl ester [26]. Alternative esterification methods employ acid chloride intermediates for improved reactivity with sterically hindered alcohols [23].
Direct amidation of 4-pentylbenzoic acid with ammonia in the presence of dicyclohexylcarbodiimide coupling agent yields 4-pentylbenzamide in 85 percent yield [23] [25]. The reaction proceeds at room temperature over 8 hours, offering mild conditions that preserve sensitive functional groups [26]. Alternative amidation protocols utilize acid chloride activation followed by amine addition, enabling access to substituted amides with diverse nitrogen substituents [24].
Reduction of 4-pentylbenzoic acid to 4-pentylbenzyl alcohol employs lithium aluminum hydride in diethyl ether at 0 degrees Celsius [23]. This transformation achieves 78 percent yields within 2 hours, providing the corresponding primary alcohol with complete preservation of the aromatic pentyl substituent [25]. The reaction demonstrates excellent chemoselectivity, reducing only the carboxylic acid functionality while maintaining other aromatic substituents [24].
The aromatic ring of 4-pentylbenzoic acid undergoes selective functionalization at the meta-position relative to the carboxylic acid group [27]. Halogenation with bromine and iron(III) chloride catalyst yields 3-bromo-4-pentylbenzoic acid in 68 percent yield after 3 hours at room temperature [27]. Nitration using nitric acid and sulfuric acid mixture at 0 degrees Celsius provides 3-nitro-4-pentylbenzoic acid in 72 percent yield within 1.5 hours [27]. These electrophilic aromatic substitution reactions demonstrate the deactivating influence of the carboxylic acid group, directing substitution to the meta-position while maintaining regioselectivity [8].
Friedel-Crafts alkylation and acylation reactions enable functionalization at the ortho-position of 4-pentylbenzoic acid [8] [9]. Alkylation with alkyl chlorides and aluminum trichloride catalyst generates 2-alkyl-4-pentylbenzoic acid derivatives in 58 percent yields after 12 hours [8]. Acylation with acyl chlorides under similar conditions provides 2-acyl-4-pentylbenzoic acid products in 62 percent yields within 8 hours [9]. These reactions require extended reaction times due to the deactivating nature of the carboxylic acid substituent [10].
Sulfonation of 4-pentylbenzoic acid with sulfur trioxide and sulfuric acid at 100 degrees Celsius yields 4-pentylbenzenesulfonic acid in 65 percent yield after 6 hours [27]. This transformation introduces a second acidic functional group, creating bifunctional molecules with enhanced solubility properties [28]. Advanced functionalization strategies include metal-catalyzed carbon-hydrogen activation for direct installation of various substituents without pre-functionalization requirements [27].
Table 4: Derivatization and Functionalization Approaches
Derivatization Method | Reagent/Conditions | Product | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Esterification | MeOH/H₂SO₄, reflux | Methyl 4-pentylbenzoate | 92 | 4.0 |
Amidation | NH₃/DCC, rt | 4-Pentylbenzamide | 85 | 8.0 |
Reduction to Alcohol | LiAlH₄/Et₂O, 0°C | 4-Pentylbenzyl alcohol | 78 | 2.0 |
Halogenation (meta-position) | Br₂/FeCl₃, rt | 3-Bromo-4-pentylbenzoic acid | 68 | 3.0 |
Nitration (meta-position) | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-pentylbenzoic acid | 72 | 1.5 |
Sulfonation | SO₃/H₂SO₄, 100°C | 4-Pentylbenzenesulfonic acid | 65 | 6.0 |
Alkylation (ortho-position) | RCl/AlCl₃, rt | 2-Alkyl-4-pentylbenzoic acid | 58 | 12.0 |
Acylation (ortho-position) | RCOCl/AlCl₃, rt | 2-Acyl-4-pentylbenzoic acid | 62 | 8.0 |
Irritant